Azelastine/fluticasone propionate

Description

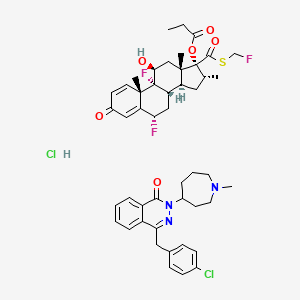

The exact mass of the compound Dymista is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1417803-89-4 |

|---|---|

Molecular Formula |

C47H56Cl2F3N3O6S |

Molecular Weight |

918.9 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride |

InChI |

InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1 |

InChI Key |

GEVMVZWOOIIINI-KTIJLCEXSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Other CAS No. |

1417803-89-4 |

Synonyms |

MP29-02 |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Inhibition of Mast Cell Activation by Azelastine and Fluticasone Propionate: A Technical Guide

For Immediate Release

Abstract

Mast cells are pivotal in the pathophysiology of allergic inflammation, orchestrating the release of a cascade of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the molecular mechanisms through which the combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) exerts its therapeutic effects by targeting mast cell functions. Azelastine, a potent second-generation antihistamine, not only acts as a histamine (B1213489) H1 receptor inverse agonist but also stabilizes mast cells, thereby inhibiting their degranulation and the subsequent release of histamine, tryptase, and various cytokines. Fluticasone propionate, a synthetic corticosteroid, complements this action by binding to glucocorticoid receptors, leading to the transcriptional repression of pro-inflammatory genes and a reduction in mast cell numbers and their mediator release. This document delineates the distinct and synergistic signaling pathways modulated by these two agents, supported by quantitative data from in vitro and in vivo studies, and provides detailed experimental methodologies for the key assays cited.

Introduction

The allergic inflammatory cascade is a complex process initiated by the cross-linking of IgE antibodies on the surface of mast cells, leading to their activation and the release of pre-formed and newly synthesized inflammatory mediators. This process is central to the clinical manifestations of allergic rhinitis and other allergic diseases. The combination of an intranasal antihistamine and a corticosteroid has emerged as a highly effective therapeutic strategy. This guide focuses on the molecular pharmacology of the azelastine and fluticasone propionate combination, with a specific emphasis on their concerted action on mast cells.

Mechanism of Action of Azelastine on Mast Cells

Azelastine hydrochloride is a phthalazinone derivative with a multi-faceted mechanism of action that extends beyond its primary function as a histamine H1 receptor antagonist.[1][2] Its efficacy in allergic conditions is significantly attributed to its ability to modulate mast cell activity.

Mast Cell Stabilization

Azelastine directly inhibits the release of histamine and other inflammatory mediators from mast cells following both antigen and non-antigen stimuli.[1][2] This mast cell stabilizing effect prevents the degranulation process, which is a critical event in the early phase of the allergic reaction.[3][4] Studies have shown that azelastine can inhibit the secretion of histamine, tryptase, and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8 from human mast cells.[5][6]

Inhibition of Signaling Pathways

The stabilizing effect of azelastine on mast cells is linked to its ability to interfere with intracellular signaling cascades. Specifically, azelastine has been shown to inhibit the increase in intracellular calcium ion levels (Ca2+) and the activation of NF-κB in human mast cells following stimulation.[5] By attenuating these critical signaling events, azelastine effectively dampens the downstream processes that lead to mediator release.

Anti-inflammatory Properties

Beyond mast cell stabilization, azelastine exhibits broader anti-inflammatory effects by inhibiting the production or release of leukotrienes, free radicals, and cytokines.[1][7] It has also been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells.[1][3]

Mechanism of Action of Fluticasone Propionate on Mast Cells

Fluticasone propionate is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to and activating intracellular glucocorticoid receptors (GR).[8][9]

Genomic and Non-Genomic Actions

Upon binding to the GR, the fluticasone-receptor complex translocates to the nucleus, where it modulates gene transcription.[9] This genomic action leads to the suppression of pro-inflammatory cytokine and chemokine production.[8][9] Fluticasone also has less understood non-genomic actions that may contribute to its rapid effects.[9]

Effects on Mast Cell Number and Mediator Release

Fluticasone propionate has been shown to reduce the number of mast cells in the nasal mucosa.[10][11][12] Furthermore, it inhibits the release of multiple inflammatory mediators from various cell types, including mast cells. These mediators include histamine, prostaglandins, cytokines, tryptases, chemokines, and leukotrienes.[8] While some studies suggest a direct inhibitory effect on mast cell degranulation, particularly in response to non-IgE stimuli, others indicate that its primary effect is on the reduction of inflammatory cell numbers and the inhibition of mediator synthesis.[13][14][15]

Inhibition of Cytokine Production

A key mechanism of fluticasone's action is the inhibition of the production of Th2 cytokines, such as IL-4 and IL-5, which are crucial for the allergic inflammatory response.[16][17] By reducing the levels of these cytokines, fluticasone can indirectly suppress mast cell activation and eosinophil recruitment.

Synergistic Effects of Azelastine and Fluticasone Propionate on Mast Cells

The combination of azelastine and fluticasone propionate provides a multi-pronged attack on the allergic inflammatory cascade, with their individual mechanisms of action complementing each other to produce a greater therapeutic effect than either agent alone.[18][19] Azelastine provides rapid relief through its antihistaminic and mast cell stabilizing properties, addressing the early-phase allergic reaction.[20][21] Fluticasone, with its potent anti-inflammatory effects, targets the underlying inflammation and the late-phase reaction by reducing the numbers and activity of multiple inflammatory cells, including mast cells.[18][22]

Clinical studies have demonstrated that the combination therapy leads to faster and more significant symptom relief compared to monotherapy.[18][23] While direct in-vitro studies on the synergistic effects of this specific combination on mast cell signaling pathways are limited, the distinct yet complementary mechanisms strongly suggest a synergistic interaction at the cellular level.

Quantitative Data on Mast Cell Inhibition

The following tables summarize the quantitative data from various studies on the inhibitory effects of azelastine and fluticasone propionate on mast cell mediator release.

| Azelastine | ||||

| Mediator | Cell Type | Concentration | Inhibition (%) | Reference |

| Histamine | Human Cultured Mast Cells (hCBMC) | 24 µM | 41% | [6] |

| Tryptase | Human Cultured Mast Cells (hCBMC) | 24 µM | 55% | [6] |

| IL-6 | Human Cultured Mast Cells (hCBMC) | 24 µM | 83% | [5][6] |

| TNF-α | Human Cultured Mast Cells (hCBMC) | 6 µM | 80% | [5] |

| IL-8 | Human Cultured Mast Cells (hCBMC) | 60 µM | 99% | [5] |

| Histamine Release (Compound 48/80 induced) | Rat Peritoneal Mast Cells | IC50 | Azelastine > Ketotifen > Theophylline > DSCG | [24] |

| Fluticasone Propionate | ||||

| Effect | Cell Type | Concentration | Observation | Reference |

| Mast Cell Degranulation (SP-activated) | LAD2 Human Mast Cells | IC50 ≈ 50 nM | Concentration-dependent inhibition | [13] |

| C3a-activated Degranulation | LAD2 Human Mast Cells | 0.1 nM | ~90% inhibition | [13] |

| Mast Cell Number (Epithelial) | Human Nasal Mucosa | 200 µg twice daily (6 weeks) | Significantly fewer mast cells vs. placebo | [12] |

| Tryptase Release (in vivo) | Human Nasal Lavage | 4 weeks treatment | Reduction in tryptase levels | [14] |

Experimental Protocols

Mast Cell Degranulation Assay

Objective: To quantify the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from mast cells following stimulation.

Methodology:

-

Cell Culture: Human umbilical cord blood-derived cultured mast cells (hCBMC) or a human mast cell line (e.g., LAD2) are sensitized overnight with human IgE.

-

Pre-treatment: Cells are washed and pre-incubated with various concentrations of azelastine, fluticasone propionate, or vehicle control for a specified period (e.g., 5 minutes to 20 hours).

-

Stimulation: Mast cell degranulation is induced by challenging the cells with an appropriate stimulus, such as anti-IgE, compound 48/80, or substance P.

-

Quantification: The supernatant is collected, and the amount of released mediator (e.g., histamine or tryptase) is quantified using an ELISA-based assay. The cell pellet is lysed to determine the total mediator content.

-

Data Analysis: The percentage of mediator release is calculated as (supernatant concentration / (supernatant + pellet concentration)) x 100. Inhibition by the test compounds is calculated relative to the vehicle control.

Cytokine Release Assay

Objective: To measure the release of newly synthesized cytokines from mast cells.

Methodology:

-

Cell Culture and Sensitization: As described in the degranulation assay.

-

Pre-treatment: Cells are pre-incubated with the test compounds.

-

Stimulation: Cells are challenged with a stimulus (e.g., anti-IgE) for a longer duration (e.g., 6 hours) to allow for cytokine synthesis and secretion.

-

Quantification: The supernatant is collected, and the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-8) is measured using commercially available ELISA kits.

-

Data Analysis: Cytokine concentrations in the treated samples are compared to the vehicle control to determine the percentage of inhibition.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in mast cells upon activation.

Methodology:

-

Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Pre-treatment: Cells are pre-incubated with the test compounds.

-

Imaging: Cells are placed on a microscope stage, and baseline fluorescence is recorded.

-

Stimulation: The stimulus is added, and changes in fluorescence intensity are recorded over time using a confocal microscope.

-

Data Analysis: The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration. The effect of the test compounds on the stimulus-induced calcium flux is then determined.

Signaling Pathway Diagrams

Caption: Azelastine's mechanism of action on mast cells.

Caption: Fluticasone propionate's mechanism of action on mast cells.

Caption: Synergistic action of azelastine and fluticasone propionate.

Conclusion

The combination of azelastine and fluticasone propionate offers a comprehensive approach to managing allergic inflammation by targeting mast cells through distinct and complementary mechanisms. Azelastine provides rapid symptomatic relief by stabilizing mast cells and blocking histamine receptors, while fluticasone addresses the underlying inflammation by reducing mast cell numbers and inhibiting the production of a broad range of inflammatory mediators. This dual-action therapy represents a significant advancement in the treatment of allergic diseases, and a thorough understanding of its molecular mechanisms is crucial for optimizing its clinical application and for the development of future targeted therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 10. Flonaspray | 50 mcg/spray | Nasal Spray | ফ্লোনাস্প্রে ৫০ মাইক্রো গ্রাম/স্প্রে নাকের স্প্রে | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 11. The effect of fluticasone propionate aqueous nasal spray on nasal mucosal inflammation in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluticasone propionate aqueous nasal spray reduces inflammatory cells in unchallenged allergic nasal mucosa: effects of single allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mast cells and mediators in the nasal mucosa after allergen challenge. Effects of four weeks' treatment with topical glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Anti-inflammatory Effects of Azelastine and Fluticasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synergistic anti-inflammatory effects observed with the combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596). This combination therapy, available as a single intranasal spray (MP-AzeFlu, marketed as Dymista®), has demonstrated superior efficacy in the management of allergic rhinitis compared to monotherapy with either agent alone.[1][2][3][4][5][6][7] This document details the underlying mechanisms of action, summarizes key quantitative data from clinical and in vitro studies, outlines experimental protocols, and visualizes the involved signaling pathways.

Introduction to the Core Components

Azelastine hydrochloride is a second-generation antihistamine with a multi-faceted mechanism of action.[8][9] It primarily acts as a potent and selective H1 receptor antagonist, but also exhibits mast cell stabilizing properties and direct anti-inflammatory effects by inhibiting the release of various inflammatory mediators such as leukotrienes and platelet-activating factor.[10][11][12][13]

Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity.[14][15][16] Its primary mechanism involves binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the transcription of genes involved in the inflammatory response.[14][17] This leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and a reduction in the migration and activation of inflammatory cells.[17][18]

The combination of these two agents in a single delivery device provides a dual-pronged approach to managing the complex inflammatory cascade of allergic rhinitis, targeting both the early-phase (histamine-mediated) and late-phase (inflammatory cell-mediated) responses.[2][3][19]

Quantitative Data Summary

The superior efficacy of the azelastine and fluticasone combination has been quantified in numerous clinical trials and in vitro studies. The following tables summarize key findings.

Table 1: Clinical Efficacy in Patients with Allergic Rhinitis (Improvement in Total Nasal Symptom Score - TNSS)

| Study | Treatment Group | Mean Improvement in TNSS from Baseline (%) | Statistical Significance |

| Hampel et al. (2010)[1] | Azelastine-Fluticasone Combination | 28.4% | p ≤ 0.003 vs either agent alone; p ≤ 0.02 vs placebo |

| Fluticasone Propionate | 20.4% | p ≤ 0.02 vs placebo | |

| Azelastine Hydrochloride | 16.4% | p ≤ 0.02 vs placebo | |

| Placebo | 11.2% | - | |

| Ratner et al. (2011)[5][6] | Azelastine-Fluticasone Combination | 37.9% | p < 0.05 vs either agent alone |

| Fluticasone Propionate | 27.1% | - | |

| Azelastine Hydrochloride | 24.8% | - |

Table 2: In Vitro Anti-inflammatory Effects

| Parameter | Treatment Group (at 1:102 dilution) | Mean Result (% of control) | Statistical Significance |

| IL-6 Secretion [20] | MP-AzeFlu (Azelastine-Fluticasone) | 38.3 ± 4.2% | Significantly lower than AZE or FP alone |

| Azelastine Hydrochloride (AZE) | 76.1 ± 4.9% | - | |

| Fluticasone Propionate (FP) | 53.0 ± 4.9% | - | |

| Eosinophil Survival (Day 3) [20] | MP-AzeFlu (Azelastine-Fluticasone) | 17.5 ± 3.0% | Significantly lower than AZE or FP alone |

| Azelastine Hydrochloride (AZE) | 75.2 ± 7.2% | - | |

| Fluticasone Propionate (FP) | 38.5 ± 3.5% | - | |

| Eosinophil Survival (Day 4) [20] | MP-AzeFlu (Azelastine-Fluticasone) | 2.4 ± 1.4% | Significantly lower than AZE or FP alone |

| Azelastine Hydrochloride (AZE) | 44.0 ± 9.7% | - | |

| Fluticasone Propionate (FP) | 14.6 ± 4.0% | - |

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of azelastine and fluticasone stems from their complementary actions on different components of the allergic inflammatory cascade. Azelastine provides rapid relief from histamine-driven symptoms, while fluticasone exerts a broad and potent anti-inflammatory effect that develops over a longer timeframe.

Caption: Dual-action mechanism of azelastine and fluticasone.

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous clinical and preclinical studies. Below are detailed methodologies representative of those used to evaluate the efficacy and mechanism of action of the azelastine-fluticasone combination.

Clinical Trial for Allergic Rhinitis Efficacy

This protocol is a composite based on common elements from randomized controlled trials of MP-AzeFlu.[1][21][7]

Caption: Standard workflow for a randomized controlled clinical trial.

Methodology Details:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult and adolescent patients (≥12 years of age) with a history of moderate-to-severe seasonal allergic rhinitis, confirmed by a positive skin prick test to a relevant seasonal allergen.

-

Lead-in Period: A 5- to 7-day single-blind placebo lead-in period to establish baseline symptom severity.

-

Randomization: Eligible patients are randomized to one of four treatment groups: azelastine/fluticasone combination spray, fluticasone propionate spray, azelastine hydrochloride spray, or placebo spray.

-

Treatment: Patients self-administer one spray per nostril twice daily for a predefined period, typically 14 days.

-

Efficacy Assessments:

-

Primary Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual symptoms (nasal congestion, runny nose, itchy nose, and sneezing), each rated on a 4-point scale (0=none to 3=severe).

-

Secondary Endpoints: Change from baseline in the Total Ocular Symptom Score (TOSS), individual symptom scores, and quality of life as measured by the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).

-

-

Statistical Analysis: Efficacy is determined by comparing the mean change from baseline in TNSS between the active treatment groups and the placebo group using appropriate statistical models (e.g., ANCOVA).

In Vitro Model of Eosinophilic Inflammation

This protocol is based on the methodology described by Roca-Ferrer et al. to assess the direct anti-inflammatory effects of the drug combination on relevant cell types.[20]

Caption: Workflow for in vitro assessment of anti-inflammatory effects.

Methodology Details:

-

Cell Isolation and Culture:

-

Nasal mucosal epithelial cells are obtained from human volunteers (e.g., via nasal brushing or biopsy) and cultured.

-

Peripheral blood eosinophils are isolated from healthy human donors using density gradient centrifugation and negative selection techniques.

-

-

Cytokine Secretion Assay:

-

Cultured epithelial cells are stimulated with an inflammatory agent (e.g., 10% fetal bovine serum) to induce cytokine production.

-

Simultaneously, cells are treated with various dilutions (e.g., 1:10² to 1:10⁵) of MP-AzeFlu, azelastine alone, fluticasone alone, or a vehicle control.

-

After a specified incubation period, the cell culture supernatant is collected.

-

Concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-8, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Eosinophil Survival Assay:

-

Human epithelial cell-conditioned medium (HECM) is prepared by collecting the supernatant from stimulated epithelial cell cultures, which contains factors that promote eosinophil survival.

-

Isolated eosinophils are incubated in a medium containing 10% HECM.

-

The eosinophil cultures are treated with the same test articles and dilutions as in the cytokine assay.

-

Eosinophil viability is assessed daily for up to 4 days using the trypan blue dye exclusion method, where viable cells exclude the dye.

-

-

Data Analysis: Results are typically expressed as the mean percentage of cytokine secretion or eosinophil survival compared to the positive control (stimulated cells without drug treatment). Statistical significance between treatment groups is determined.

Conclusion

The combination of azelastine and fluticasone in a single nasal spray provides a synergistic anti-inflammatory effect that is clinically superior to monotherapy with either agent for the treatment of allergic rhinitis.[1][2][5][6] This enhanced efficacy is rooted in the dual blockade of both early-phase histamine-mediated pathways by azelastine and late-phase inflammatory pathways by fluticasone.[2][3] Quantitative data from both clinical trials and in vitro studies consistently demonstrate that the combination therapy leads to greater reductions in nasal symptoms, inflammatory cytokine secretion, and eosinophil survival.[1][5][20] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of such synergistic combination therapies.

References

- 1. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the real-life effect of MP-AzeFlu on asthma outcomes in patients with allergic rhinitis and asthma in UK primary care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allermi.com [allermi.com]

- 6. researchgate.net [researchgate.net]

- 7. MP‐AzeFlu is more effective than fluticasone propionate for the treatment of allergic rhinitis in children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azelastine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 13. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 15. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. study.com [study.com]

- 17. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 18. Fluticasone: Mechanism of Action & Pharmacokinetics - Video | Study.com [study.com]

- 19. scitepress.org [scitepress.org]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy and safety of azelastine hydrochloride and fluticasone propionate nasal spray in treating allergic rhinitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Azelastine and Fluticasone Propionate Co-administration: A Technical Guide

Introduction

Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, characterized by an IgE-mediated response to airborne allergens.[1] The pathophysiology involves a complex interplay of various immune cells and mediators, leading to symptoms like sneezing, rhinorrhea, nasal congestion, and itching.[2] The allergic cascade is broadly divided into an early phase, driven by mast cell degranulation and histamine (B1213489) release, and a late phase, characterized by the influx and activation of inflammatory cells, particularly eosinophils.[1][2]

The combination of the antihistamine azelastine (B1213491) hydrochloride (AZE) and the corticosteroid fluticasone (B1203827) propionate (B1217596) (FP) in a single intranasal formulation (MP-AzeFlu) has demonstrated superior efficacy in managing moderate-to-severe AR symptoms compared to either monotherapy.[3][4][5] This enhanced clinical benefit is attributed to the complementary and potentially synergistic actions of the two agents on distinct and overlapping cellular pathways.[3][6] This technical guide provides an in-depth analysis of the cellular and molecular mechanisms modulated by the co-administration of azelastine and fluticasone propionate, supported by quantitative data and detailed experimental protocols.

Individual Mechanisms of Action

To understand the combined effect, it is essential to first delineate the individual mechanism of action for each component.

Azelastine is a second-generation phthalazinone derivative with a multi-pronged mechanism of action that extends beyond simple histamine H1-receptor antagonism.[7][8] Its primary functions include:

-

H1-Receptor Antagonism: Azelastine competitively and selectively blocks histamine H1 receptors on effector cells, preventing the actions of histamine released during the early phase of the allergic reaction.[9][10] This directly mitigates symptoms such as sneezing, itching, and rhinorrhea.[2]

-

Mast Cell Stabilization: It inhibits the release of histamine and other pre-formed mediators from mast cells following allergen exposure.[7][11]

-

Broad Anti-inflammatory Effects: Azelastine modulates the inflammatory cascade by inhibiting the synthesis and release of various pro-inflammatory mediators, including leukotrienes, kinins, platelet-activating factor, and cytokines.[7][10][12] It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1) on nasal epithelial cells, which is crucial for the recruitment of inflammatory cells like eosinophils.[7][13]

References

- 1. Spaced Intranasal Corticosteroid Therapy: A Better Treatment Option in Allergic Rhinitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults [mdpi.com]

- 4. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allermi.com [allermi.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Azelastine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamic Synergy of Azelastine and Fluticasone Propionate in the Nasal Mucosa: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of the intranasal combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596). This combination therapy is a cornerstone in the management of allergic rhinitis, demonstrating superior efficacy to monotherapy through complementary and synergistic mechanisms of action at the level of the nasal mucosa. This document will delve into the molecular interactions, signaling pathways, and cellular effects of each component, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to the Pharmacodynamic Rationale

Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to a cascade of events involving mast cell degranulation, release of inflammatory mediators, and recruitment of immune cells. The combination of azelastine, a potent histamine (B1213489) H1 receptor inverse agonist with anti-inflammatory properties, and fluticasone propionate, a synthetic corticosteroid with powerful anti-inflammatory effects, targets multiple pathways in this inflammatory cascade. Azelastine provides rapid relief from histamine-mediated symptoms, while fluticasone propionate exerts a broader and more sustained suppression of the underlying inflammation.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for azelastine and fluticasone propionate, providing a basis for understanding their potency and efficacy at the molecular and cellular levels.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ligand Used in Assay | Tissue/Cell Source | Binding Affinity (Ki/Kd) | Reference |

| Azelastine | Histamine H1 Receptor | [3H]mepyramine | Human Lung | pKi = 8.4 (Ki ≈ 4 nM) | [3] |

| Fluticasone Propionate | Glucocorticoid Receptor | [3H]dexamethasone | Human Lung Cytosol | Kd = 0.5 nM | [4] |

Table 2: Inhibition of Inflammatory Mediator Release

| Compound | Mediator | Cell Type | Stimulus | IC50/IC25 | Reference |

| Azelastine | Histamine | Rabbit Leukocytes | Antigen | IC50 = 4.5 µM | [5] |

| Fluticasone Propionate | GM-CSF | Human Nasal Epithelial Cells | Fetal Bovine Serum | IC25 = 12.6 pM | [6] |

| Fluticasone Propionate | IL-6 | Human Nasal Epithelial Cells | Fetal Bovine Serum | IC25 = 65.8 pM | [6] |

| Fluticasone Propionate | IL-8 | Human Nasal Epithelial Cells | Fetal Bovine Serum | IC25 = 8.6 pM | [6] |

| Fluticasone Propionate | TNF-α | Human Nasal Epithelial Cells | Constitutive | Significant reduction at 10⁻⁸ M | [7] |

Signaling Pathways and Mechanisms of Action

The synergistic effect of azelastine and fluticasone propionate stems from their distinct and complementary mechanisms of action.

Azelastine: H1 Receptor Inverse Agonism and Anti-inflammatory Effects

Azelastine is a potent second-generation histamine H1 receptor inverse agonist.[8] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the inactive conformation of the H1 receptor, reducing its basal activity even in the absence of histamine.[9] This leads to a more profound and sustained reduction in histamine-mediated signaling.

Beyond its effects on the H1 receptor, azelastine exhibits a broader anti-inflammatory profile by stabilizing mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators such as leukotrienes.[2][10]

Fluticasone Propionate: Glucocorticoid Receptor-Mediated Anti-inflammation

Fluticasone propionate is a potent synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[4] Upon binding to the cytoplasmic GR, the complex translocates to the nucleus. Here, it exerts its profound anti-inflammatory effects through two primary genomic mechanisms: transactivation and transrepression.[11]

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on the promoter region of genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[12]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in this guide.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor

-

Membrane Preparation: Homogenize human lung tissue in an appropriate buffer and centrifuge to isolate the membrane fraction containing the H1 receptors.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound (azelastine).

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor

-

Cytosol Preparation: Prepare cytosol from human lung tissue, which contains the soluble glucocorticoid receptors.

-

Assay Setup: Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the test compound (fluticasone propionate).

-

Incubation: Incubate the mixture at a low temperature to allow for receptor-ligand binding.

-

Separation: Separate the bound from free radioligand using a method such as dextran-coated charcoal, which adsorbs the free steroid.

-

Quantification: Measure the radioactivity in the supernatant containing the receptor-bound radioligand.

-

Data Analysis: Determine the Kd value by Scatchard analysis or non-linear regression of the binding data.

In Vitro Functional Assays

Objective: To quantify the effect of a compound on a specific cellular response.

Protocol: Histamine Release Assay

-

Cell Isolation: Isolate leukocytes (including basophils and mast cells) from rabbit blood.

-

Sensitization: Sensitize the cells with an appropriate antigen.

-

Treatment: Incubate the cells with varying concentrations of the test compound (azelastine).

-

Challenge: Challenge the cells with the antigen to induce histamine release.

-

Quantification: Measure the concentration of histamine in the cell supernatant using a fluorometric or enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage inhibition of histamine release at each concentration of the test compound and determine the IC50 value.

Protocol: Cytokine Release Assay

-

Cell Culture: Culture human nasal epithelial cells or macrophages in appropriate media.

-

Treatment: Treat the cells with varying concentrations of the test compound (fluticasone propionate).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] for macrophages, or fetal bovine serum for epithelial cells) to induce cytokine production.

-

Sample Collection: Collect the cell culture supernatant after a specified incubation period.

-

Quantification: Measure the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine release and calculate IC50 or IC25 values.

Measurement of Inflammatory Mediators in Nasal Lavage Fluid

Objective: To assess the in vivo effects of treatment on inflammatory markers in the nasal mucosa.

Protocol: Nasal Lavage and Mediator Analysis

-

Nasal Lavage: Instill a known volume of sterile saline solution into each nostril of the study participant.

-

Sample Collection: Collect the expelled fluid.

-

Processing: Centrifuge the collected fluid to separate the cellular components from the supernatant.

-

Mediator Quantification: Measure the concentrations of inflammatory mediators (e.g., histamine, cytokines, leukotrienes) in the supernatant using sensitive immunoassays such as ELISA or cytometric bead arrays.

-

Cell Analysis: Analyze the cell pellet for the presence and activation state of inflammatory cells (e.g., eosinophils, neutrophils) using flow cytometry or microscopy.

-

Data Analysis: Compare the levels of inflammatory mediators and cell counts before and after treatment to assess the in vivo pharmacodynamic effects of the drug.

Conclusion

The combination of azelastine and fluticasone propionate provides a multi-faceted approach to the management of allergic rhinitis by targeting both the immediate, histamine-driven symptoms and the underlying chronic inflammation. The high receptor affinity and broad anti-inflammatory profile of each component, as demonstrated by the quantitative data presented, underscore the robust pharmacodynamic rationale for their combined use. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel therapies for inflammatory conditions of the nasal mucosa. The synergistic or additive effects observed with this combination highlight the potential of targeting multiple pathways in the inflammatory cascade to achieve superior clinical outcomes.

References

- 1. [Fluticasone propionate reduced the production of GM-CSF, IL-6 and IL-8 generated from cultured nasal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. ovid.com [ovid.com]

- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The in vivo potency and selectivity of azelastine as an H1 histamine-receptor antagonist in human airways and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Anti-Inflammatory Effects of Azelastine and Fluticasone Propionate on Eosinophil and Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the individual and combined effects of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) on the functional responses of eosinophils and neutrophils. These two cell types are key mediators of the inflammatory cascade in allergic rhinitis and other respiratory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and elucidates the underlying signaling pathways. The combination of azelastine, a potent H1-receptor antagonist with anti-inflammatory properties, and fluticasone propionate, a synthetic corticosteroid, in a single delivery system (marketed as MP-AzeFlu or Dymista®), demonstrates synergistic or enhanced effects on the inhibition of eosinophil and neutrophil activity compared to monotherapy. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

Eosinophils and neutrophils are critical components of the innate immune system that play a central role in the pathophysiology of allergic and inflammatory conditions of the airways. Eosinophils are prominently involved in the late-phase allergic reaction, releasing cytotoxic granule proteins and pro-inflammatory mediators. Neutrophils, while traditionally associated with bacterial infections, are also recognized as important contributors to the inflammatory milieu in chronic respiratory diseases.

Azelastine hydrochloride is a second-generation antihistamine that also exhibits mast cell stabilizing and anti-inflammatory effects.[1][2] Fluticasone propionate is a potent glucocorticoid with a strong topical anti-inflammatory action, primarily through the modulation of gene transcription.[3][4] The combination of these two agents offers a multi-faceted approach to controlling the inflammatory processes in allergic rhinitis.[5][6][7] This guide will dissect the cellular and molecular mechanisms by which this combination therapy impacts eosinophil and neutrophil function.

Quantitative Data Summary

The following tables summarize the quantitative effects of azelastine, fluticasone propionate, and their combination on various parameters of eosinophil and neutrophil function.

Table 1: Effects on Eosinophil Function

| Parameter | Drug(s) | Concentration/Dose | Effect | Reference(s) |

| Apoptosis | Fluticasone Propionate | EC50: 3.7 ± 1.8 nM | Induces apoptosis | [8] |

| Budesonide | EC50: 5.0 ± 1.7 nM | Induces apoptosis | [8] | |

| Beclomethasone (B1667900) | EC50: 51 ± 19 nM | Induces apoptosis | [8] | |

| Dexamethasone | EC50: 303 ± 40 nM | Induces apoptosis | [8] | |

| Survival (in HECM) | MP-AzeFlu | 1:10² dilution | 17.5 ± 3.0% survival at day 3; 2.4 ± 1.4% at day 4 | [9] |

| Azelastine | 1:10² dilution | 75.2 ± 7.2% survival at day 3; 44.0 ± 9.7% at day 4 | [9] | |

| Fluticasone Propionate | 1:10² dilution | 38.5 ± 3.5% survival at day 3; 14.6 ± 4.0% at day 4 | [9] | |

| Superoxide (B77818) (O₂⁻) Generation | Azelastine | 10⁻⁷ to 10⁻⁵ mol/L | Dose-dependent inhibition | [10] |

| Leukotriene C4 (LTC4) Secretion | Fluticasone Propionate | ≥ 10⁻⁸ M (48h) | Decrease from 1,429 to 762 pg/10⁶ cells | [11] |

| Eosinophil Infiltration | Azelastine | - | Significant decrease | [12] |

| Eosinophil Cationic Protein (ECP) | Azelastine | - | Decreased levels in late-phase reaction | [12] |

Table 2: Effects on Neutrophil Function

| Parameter | Drug(s) | Concentration/Dose | Effect | Reference(s) |

| Superoxide (O₂⁻) Generation | Azelastine | 10⁻⁷ to 10⁻⁵ mol/L | Dose-dependent inhibition | [10] |

| Chemotaxis (to FMLP) | Fluticasone Propionate | 1 µmol/L | Reduced chemotactic response | [13] |

| Fluticasone Propionate | 10 µmol/L | Further reduced chemotactic response | [13] | |

| Fluticasone Propionate | 100 µmol/L | Significant reduction in chemotactic response | [13] | |

| Phagocytosis | Azelastine | - | Significant inhibition | [14] |

| Reactive Oxygen Species (ROS) Generation | Azelastine | - | Significant inhibition | [14] |

| Neutrophil Infiltration | Azelastine | - | Significant decrease | [12] |

Table 3: Effects on Inflammatory Mediator Secretion

| Parameter | Drug(s) | Concentration/Dose | Effect (% of control) | Reference(s) |

| IL-6 Secretion (from epithelial cells) | MP-AzeFlu | 1:10² dilution | 38.3 ± 4.2% | [9] |

| Azelastine | 1:10² dilution | 76.1 ± 4.9% | [9] | |

| Fluticasone Propionate | 1:10² dilution | 53.0 ± 4.9% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Eosinophil and Neutrophil Isolation from Human Peripheral Blood

Objective: To obtain purified populations of eosinophils and neutrophils for in vitro functional assays.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Granulocyte Enrichment: Purified suspensions of neutrophils (>95% pure) and eosinophils (>85% pure) are isolated from peripheral blood samples using continuous density gradients of Percoll.[10]

-

Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.

-

Cell Purity and Viability Assessment: The purity of the isolated cell populations is determined by microscopic examination of stained cytospins. Cell viability is assessed using the trypan blue exclusion method.

Neutrophil/Eosinophil Superoxide Generation Assay (Cytochrome c Reduction)

Objective: To quantify the production of extracellular superoxide anions by activated neutrophils or eosinophils.

Methodology: [10]

-

Cell Preparation: Isolated neutrophils or eosinophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Assay Setup: 1 x 10⁵ cells are added to each well of a 96-well microtiter plate containing cytochrome c.

-

Cell Activation: Cells are activated with a stimulus such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), phorbol (B1677699) myristate acetate (B1210297) (PMA), or calcium ionophore A23187.

-

Drug Treatment: Cells are pre-incubated with various concentrations of azelastine, fluticasone propionate, or the combination prior to activation.

-

Measurement: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically at a wavelength of 550 nm. The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c.

Eosinophil Survival Assay

Objective: To assess the effect of the test compounds on eosinophil viability over time.

Methodology: [9]

-

Cell Culture: Eosinophils (2.5 x 10⁵ cells/well) are incubated in 24-well tissue culture plates with RPMI 1640 medium.

-

Drug Incubation: The cells are pre-incubated with various dilutions of MP-AzeFlu, azelastine, or fluticasone propionate for 1 hour.

-

Survival Induction: Human epithelial cell-conditioned medium (HECM) is added to the wells to promote eosinophil survival.

-

Viability Assessment: Eosinophil survival is assessed at 24, 48, 72, and 96 hours of incubation using trypan blue dye exclusion and cell counting.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To evaluate the effect of fluticasone propionate on the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Chamber Preparation: A multi-well chemotaxis chamber (Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size) is used.

-

Chemoattractant Addition: The chemoattractant, such as FMLP or sputum sol phase, is placed in the lower wells of the chamber.[13]

-

Cell Seeding: Isolated neutrophils, pre-incubated with fluticasone propionate or vehicle, are seeded into the upper wells.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.

-

Quantification: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.

IL-6 Secretion Assay (ELISA)

Objective: To measure the amount of IL-6 secreted by nasal mucosal epithelial cells following stimulation and treatment.

Methodology: [9]

-

Cell Culture and Stimulation: Human nasal mucosal epithelial cells are cultured and stimulated with 10% fetal bovine serum (FBS) to induce cytokine secretion.

-

Drug Treatment: The cells are treated with various dilutions of MP-AzeFlu, azelastine, or fluticasone propionate during the stimulation period.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of azelastine and fluticasone propionate are mediated through distinct and overlapping signaling pathways.

Fluticasone Propionate Signaling in Eosinophils and Neutrophils

Fluticasone propionate exerts its effects primarily through the glucocorticoid receptor (GR).

Caption: Fluticasone propionate signaling pathway.

Fluticasone propionate binds to the cytosolic GR, leading to the dissociation of heat shock proteins and translocation of the activated GR into the nucleus. In the nucleus, the GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory genes (e.g., annexin A1) and pro-apoptotic genes. Additionally, the activated GR can monomerically interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3] This transcriptional regulation leads to the induction of eosinophil apoptosis and the inhibition of neutrophil chemotaxis.

Azelastine Signaling in Eosinophils and Neutrophils

Azelastine's mechanism of action is multifaceted, extending beyond its H1-receptor antagonism.

Caption: Azelastine's multi-modal anti-inflammatory pathways.

Azelastine is a potent H1-receptor antagonist, which blocks the pro-inflammatory effects of histamine (B1213489).[2] In addition, it has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[1] Studies suggest that azelastine can inhibit the secretion of cytokines such as IL-6, TNF-α, and IL-8 from mast cells, potentially by inhibiting intracellular calcium influx and NF-κB activation.[15] In neutrophils and eosinophils, azelastine directly inhibits the generation of superoxide anions, a key component of their cytotoxic and pro-inflammatory functions, likely through the inhibition of the NADPH oxidase enzyme complex.[10]

Combined Azelastine and Fluticasone Propionate Effects

The combination of azelastine and fluticasone propionate in a single formulation provides a complementary and potentially synergistic anti-inflammatory effect.

Caption: Complementary actions of azelastine and fluticasone.

Fluticasone propionate acts "upstream" by transcriptionally repressing the synthesis of multiple pro-inflammatory cytokines and chemokines, and "downstream" by inducing eosinophil apoptosis. Azelastine provides a rapid onset of action by antagonizing histamine H1 receptors and also contributes to the anti-inflammatory effect by stabilizing mast cells and inhibiting the release of pre-formed mediators. The combination, therefore, targets both the early and late phases of the allergic response, leading to a more comprehensive control of the inflammatory cascade involving both eosinophils and neutrophils. The superior effect of MP-AzeFlu on reducing IL-6 secretion and eosinophil survival compared to either agent alone highlights the clinical benefit of this combination therapy.[9]

Conclusion

The combination of azelastine hydrochloride and fluticasone propionate provides a robust and multifaceted approach to mitigating the inflammatory responses mediated by eosinophils and neutrophils. Azelastine offers rapid symptomatic relief through H1-receptor blockade and contributes to anti-inflammatory effects by inhibiting mediator release and superoxide generation. Fluticasone propionate provides potent and broad anti-inflammatory action by modulating gene expression to promote eosinophil apoptosis and reduce neutrophil chemotaxis. The quantitative data and mechanistic insights presented in this technical guide underscore the rationale for the clinical use of this combination therapy in allergic rhinitis and related inflammatory airway diseases. Further research into the detailed molecular interactions and signaling crosstalk modulated by this combination will continue to refine our understanding and may open new avenues for therapeutic intervention.

References

- 1. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of aeroallergen-induced bronchial eosinophilia by azelastine in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluticasone Propionate Protects against Ozone-Induced Airway Inflammation and Modified Immune Cell Activation Markers in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Superior effect of MP-AzeFlu than azelastine or fluticasone propionate alone on reducing inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of cPLA2 translocation and leukotriene C4 secretion by fluticasone propionate in exogenously activated human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of azelastine on neutrophil chemotaxis, phagocytosis and oxygen radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies on Histamine Release with Azelastine and Fluticasone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) in a single nasal spray formulation has demonstrated superior clinical efficacy in the treatment of allergic rhinitis compared to monotherapy with either agent. This enhanced clinical performance is attributed to the complementary mechanisms of action of the two drugs: the antihistaminic and mast cell-stabilizing properties of azelastine, and the potent anti-inflammatory effects of fluticasone propionate. While extensive clinical data supports the synergy of this combination, a comprehensive review of publicly available in vitro studies reveals a notable gap in research directly examining the combined effect of azelastine and fluticasone propionate on histamine (B1213489) release from mast cells or basophils.

This technical guide synthesizes the available in vitro data on the individual effects of azelastine and fluticasone propionate on histamine release, provides detailed experimental protocols for relevant assays, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of allergy and immunology, and to highlight areas for future investigation into the synergistic mechanisms of this combination therapy at the cellular level.

Mechanisms of Action

Azelastine hydrochloride is a second-generation antihistamine that exhibits a multi-faceted mechanism of action. It is a potent H1 receptor antagonist, competitively inhibiting the action of histamine on target cells.[1] Additionally, azelastine has been shown to possess mast cell-stabilizing properties, directly inhibiting the release of histamine and other pro-inflammatory mediators such as leukotrienes and cytokines from mast cells following both antigen and non-antigen stimuli.[1][2]

Fluticasone propionate is a synthetic corticosteroid with high affinity for the glucocorticoid receptor.[3] Its primary mechanism of action is the inhibition of multiple inflammatory pathways. By binding to and activating glucocorticoid receptors, fluticasone propionate modulates gene transcription, leading to the decreased expression of pro-inflammatory molecules and an increase in anti-inflammatory molecules.[3] While glucocorticoids are known to reduce the number of mast cells and eosinophils in tissues over time, their direct, acute effect on IgE-mediated histamine release is less pronounced and appears to be time-dependent, often requiring prolonged pre-incubation.[4][5]

Quantitative Data on Histamine Release Inhibition

To date, in vitro studies have primarily focused on the individual effects of azelastine and fluticasone propionate on histamine release. There is a lack of published in vitro studies that directly compare the inhibitory effects of azelastine alone, fluticasone propionate alone, and their combination on histamine release from human mast cells or basophils. The following tables summarize the available quantitative data for each component.

Table 1: In Vitro Inhibition of Histamine Release by Azelastine

| Cell Type | Stimulus | Azelastine Concentration (µM) | Percent Inhibition of Histamine Release | Reference |

| Cultured Human Mast Cells (CHMCs) | Anti-IgE | 24 | 41% | [6] |

| Rat Peritoneal Mast Cells | Ovalbumin + Phosphatidylserine | 4.8 (IC50) | 50% |

Table 2: In Vitro Effects of Glucocorticoids on Histamine Release

| Cell Type | Glucocorticoid | Concentration (M) | Incubation Time | Effect on Histamine Release | Reference |

| Mouse Mast Cells | Dexamethasone | 10⁻⁷ to 10⁻⁶ | ~16 hours | Inhibition of antigen-induced histamine release | [4] |

| Human Basophils | Dexamethasone | Nanomolar to micromolar | 24 hours | Inhibition of anti-IgE-induced histamine release | [7] |

| Isolated Rat Mast Cells | Hydrocortisone | 2-6 x 10⁻⁴ (IC50) | 20 minutes | 50% inhibition of antigen-induced histamine release | [8] |

Experimental Protocols

The following protocols are representative of the methodologies used in the cited in vitro studies on histamine release.

General Protocol for IgE-Mediated Histamine Release from Cultured Human Mast Cells

This protocol is adapted from methodologies described for the in vitro culture and stimulation of human mast cells.

I. Cell Culture and Sensitization:

-

Human mast cells are cultured from CD34+ progenitor cells obtained from human umbilical cord blood.

-

Progenitor cells are cultured in a suitable medium supplemented with stem cell factor (SCF) and interleukin-6 (IL-6) for 14-16 weeks to differentiate into mature mast cells.

-

For sensitization, cultured mast cells are incubated with human myeloma IgE (e.g., 5 µg/mL) for a period of 24 to 48 hours. This allows the IgE to bind to the high-affinity FcεRI receptors on the mast cell surface.

II. Histamine Release Assay:

-

Sensitized mast cells are washed to remove unbound IgE and resuspended in a buffered salt solution (e.g., Pipes buffer) containing calcium and magnesium.

-

The cell suspension is aliquoted into microfuge tubes.

-

Test compounds (azelastine, fluticasone propionate, or their combination) at various concentrations are added to the respective tubes and pre-incubated for a specified period (e.g., 5 minutes for azelastine).

-

Histamine release is initiated by adding a cross-linking agent, such as anti-IgE antibody, to the cell suspension.

-

The reaction is incubated at 37°C for a defined time (e.g., 30 minutes).

-

The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.

-

The supernatant, containing the released histamine, is collected.

-

To determine the total histamine content, a separate aliquot of cells is lysed (e.g., by boiling or sonication).

-

The histamine concentration in the supernatants is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a radioenzymatic assay.

-

The percentage of histamine release is calculated as: (Histamine in sample supernatant / Total histamine) x 100.

III. Data Analysis:

-

The inhibitory effect of the test compounds is determined by comparing the percentage of histamine release in the presence of the compound to the release in the control (vehicle-treated) samples.

-

Dose-response curves are generated to calculate the IC50 (the concentration of the compound that causes 50% inhibition of histamine release).

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. scitepress.org [scitepress.org]

- 4. Biochemical analysis of glucocorticoid-induced inhibition of IgE-mediated histamine release from mouse mast cells [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of basophil histamine release by anti-inflammatory steroids. II. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of glucocorticoids on histamine release and 45calcium uptake by isolated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gene Expression Response to Azelastine and Fluticasone Propionate Combination Therapy: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the gene expression changes observed in response to treatment with a combination of Azelastine (AZE) and Fluticasone Propionate (FP) nasal spray. The information is targeted towards researchers, scientists, and professionals in drug development interested in the molecular mechanisms underlying the enhanced clinical efficacy of this combination therapy in allergic rhinitis.

Executive Summary

The combination of the antihistamine Azelastine and the corticosteroid Fluticasone Propionate has demonstrated superior efficacy in managing allergic rhinitis symptoms compared to monotherapy with either agent. This guide delves into the transcriptomic changes that underpin this enhanced effect. Based on a key study by Watts et al. (2022), this document summarizes the quantitative gene expression data, details the experimental methodologies, and visualizes the key signaling pathways and workflows. The findings indicate that the AZE/FP combination induces a distinct and more modest gene expression profile in the nasal mucosa compared to FP monotherapy, suggesting alternative or synergistic pathways of action that lead to symptom reduction while potentially avoiding extensive local immune suppression.

Quantitative Data Summary

The following tables summarize the key quantitative data on differentially expressed genes (DEGs) in the nasal mucosa of patients with moderate to severe persistent dust mite allergic rhinitis following a 7-day treatment period. Data is presented for Azelastine (AZE) monotherapy, Fluticasone Propionate (FP) monotherapy, and the Azelastine/Fluticasone Propionate (AZE/FP) combination therapy.

Table 1: Summary of Differentially Expressed Genes (DEGs) by Treatment Group [1][2][3]

| Treatment Group | Total Number of DEGs | Number of Downregulated Genes | Log2 Fold Change Range (Downregulated) | Number of Upregulated Genes | Log2 Fold Change Range (Upregulated) |

| Azelastine (AZE) | 5 | 1 | -1.68 | 4 | 0.59 to 1.19 |

| Fluticasone Propionate (FP) | 206 | 182 | -2.57 to -0.45 | 24 | 0.49 to 1.40 |

| This compound (AZE/FP) | 16 | 10 | -1.53 to -0.58 | 6 | 1.07 to 1.62 |

Table 2: Top Differentially Expressed Genes by Treatment Group

Note: The complete list of the top 10 differentially expressed genes with their specific fold changes and p-values was not available in the public domain at the time of this guide's compilation. The following are the top reported DEGs from the key study by Watts et al. (2022).[4]

| Treatment Group | Top Reported Differentially Expressed Genes | Regulation |

| Azelastine (AZE) | APOE, TPTE, CAMP | Downregulated (APOE), Upregulated (TPTE, CAMP) |

| Fluticasone Propionate (FP) | AMICA1, GZMB, LTB | Downregulated |

| This compound (AZE/FP) | Specific top DEGs not detailed in the available literature. | - |

Experimental Protocols

The following section details the methodology employed in the key cited study by Watts et al. (2022) to investigate the gene expression changes in response to AZE, FP, and AZE/FP.[1][2][3]

Study Design and Patient Population

-

Study Design: A parallel-group, randomized study.

-

Participants: Patients with moderate to severe persistent dust mite allergic rhinitis.

-

Treatment Arms:

-

Azelastine (AZE) nasal spray (125 μ g/spray ), n=16

-

Fluticasone Propionate (FP) nasal spray (50 μ g/spray ), n=14

-

This compound (AZE/FP) combination spray (125 μg AZE and 50 μg FP/spray), n=14

-

-

Treatment Duration: 7 days, with twice-daily administration.

Sample Collection

-

Sample Type: Nasal brushing and lavage lysate samples were collected from the nasal mucosa. Peripheral blood samples were also collected.

-

Timing: Samples were collected before the start of treatment (baseline) and after the 7-day treatment period.

Gene Expression Analysis

-

RNA Extraction: Purified RNA was extracted from the collected nasal and peripheral blood samples.

-

Gene Expression Profiling: Analysis of 760 immune-related genes was performed using the NanoString nCounter platform.

-

Data Analysis: Differentially expressed genes were identified by comparing post-treatment gene expression levels to baseline levels for each treatment group. Pathway enrichment analysis was conducted to identify the biological pathways significantly affected by the differentially expressed genes.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Signaling Pathways Modulated by AZE/FP Combination Therapy

The pathway enrichment analysis for the differentially expressed genes in the AZE/FP treatment group identified several key signaling pathways. The following diagrams illustrate a simplified representation of these pathways.

1. Cytokine Signaling in the Immune System

2. PI5P, PP2A, and IER3 Regulate PI3K/AKT Signaling

3. Hemostasis Pathway

Discussion

The gene expression data reveals distinct molecular responses to the different treatment regimens. Fluticasone Propionate monotherapy induced a broad downregulation of immune-related genes, consistent with its known anti-inflammatory mechanism of action as a corticosteroid. In contrast, Azelastine monotherapy had a very limited impact on gene expression, which aligns with its primary function as a histamine (B1213489) H1 receptor antagonist.

The combination of AZE/FP resulted in a surprisingly modest number of differentially expressed genes compared to FP alone. This suggests that the enhanced clinical benefit of the combination therapy may not be due to a simple additive or synergistic suppression of a larger number of inflammatory genes. Instead, the AZE/FP combination appears to modulate a more select group of genes and pathways.

The enrichment of pathways such as "Cytokine Signaling in Immune system," "PI5P, PP2A, and IER3 Regulate PI3K/AKT Signaling," and "Hemostasis" in the AZE/FP group points towards a more nuanced mechanism of action. This could involve the fine-tuning of specific immune signaling cascades and cellular processes that are not as prominently affected by FP monotherapy. The modulation of the PI3K/AKT pathway, which is involved in cell survival and proliferation, and the hemostasis pathway, suggests that the combination therapy may have effects beyond the classic anti-inflammatory pathways targeted by corticosteroids.

Conclusion

The transcriptomic analysis of nasal mucosal tissue provides valuable insights into the molecular mechanisms underlying the clinical efficacy of Azelastine and Fluticasone Propionate combination therapy. The distinct and focused gene expression profile induced by the AZE/FP spray suggests a multifactorial mechanism of action that goes beyond broad immune suppression. Further research is warranted to elucidate the specific roles of the differentially expressed genes and the enriched signaling pathways in mediating the enhanced symptom relief observed with the combination treatment. This deeper understanding will be crucial for the development of more targeted and effective therapies for allergic rhinitis.

References

The Synergistic Impact of Azelastine and Fluticasone Propionate on Cytokine Profiles in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of the combination therapy of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) on the cytokine profiles of individuals with allergic rhinitis. By delving into the molecular mechanisms and presenting key quantitative data from recent studies, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for allergic inflammatory diseases.

Introduction: The Rationale for Combination Therapy

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily driven by a T-helper 2 (Th2) cell-mediated immune response to environmental allergens. This response is characterized by the release of a cascade of inflammatory mediators, including cytokines, which orchestrate the clinical symptoms of the disease. Key cytokines implicated in the pathophysiology of allergic rhinitis include interleukin (IL)-4, IL-5, and IL-13, which promote IgE production, eosinophil recruitment and activation, and mucus hypersecretion.

Azelastine hydrochloride, a potent second-generation antihistamine, not only blocks the histamine (B1213489) H1 receptor but also exhibits mast cell-stabilizing and anti-inflammatory properties. Fluticasone propionate, a synthetic corticosteroid, is a powerful anti-inflammatory agent that suppresses multiple stages of the allergic inflammatory cascade. The combination of these two agents in a single intranasal delivery system offers a multi-pronged approach to managing allergic rhinitis, targeting different aspects of the inflammatory response for potentially enhanced efficacy. This guide focuses on the molecular evidence supporting the synergistic or additive effects of this combination on the cytokine network in allergic rhinitis.

Data Presentation: Quantitative Insights into Cytokine Modulation

The therapeutic efficacy of azelastine and fluticasone propionate, both as monotherapies and in combination, is reflected in their ability to modulate the expression of immune-related genes, including those encoding for key cytokines. A pivotal study by Watts et al. (2021) provides quantitative data on the changes in immune gene expression in the nasal mucosa of patients with allergic rhinitis following treatment.

Table 1: Summary of Differentially Expressed Immune Genes in Nasal Mucosa Following Treatment [1]

| Treatment Group | Number of Significantly Differentially Expressed Genes | Range of Log2 Fold Change (Downregulated Genes) | Range of Log2 Fold Change (Upregulated Genes) |

| Azelastine/Fluticasone Propionate Combination | 16 | -1.53 to -0.58 | 1.07 to 1.62 |

| Fluticasone Propionate Monotherapy | 206 | -2.57 to -0.45 | 0.49 to 1.40 |

| Azelastine Monotherapy | 5 | -1.68 | 0.59 to 1.19 |

Data extracted from Watts et al. (2021). The study analyzed the expression of 760 immune genes using the NanoString nCounter platform.

The data clearly indicates that fluticasone propionate monotherapy has a broad downregulatory effect on immune gene expression. Interestingly, the combination therapy resulted in a more moderate and selective modulation of gene expression, suggesting a more targeted immunomodulatory effect that may contribute to its favorable efficacy and safety profile. While direct protein-level data for a broad spectrum of cytokines from a single comprehensive study on the combination therapy is limited in the currently available literature, the gene expression data provides a strong indication of the underlying molecular changes.

Experimental Protocols: Methodologies for Assessing Cytokine Profiles

To ensure the reproducibility and validity of research in this field, it is imperative to adhere to well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature for the analysis of gene and protein expression in the context of allergic rhinitis treatment.